N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
CAS No.: 922069-87-2
Cat. No.: VC7420478
Molecular Formula: C19H12N4O4S
Molecular Weight: 392.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922069-87-2 |
|---|---|
| Molecular Formula | C19H12N4O4S |
| Molecular Weight | 392.39 |
| IUPAC Name | N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
| Standard InChI | InChI=1S/C19H12N4O4S/c1-25-12-7-4-5-10-9-13(26-15(10)12)17-22-23-19(27-17)21-16(24)18-20-11-6-2-3-8-14(11)28-18/h2-9H,1H3,(H,21,23,24) |
| Standard InChI Key | GWGGMQFUHFSZDK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three fused heterocyclic systems:
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7-Methoxybenzofuran: A bicyclic system with a methoxy group at the 7th position, contributing electron-donating effects and steric bulk.
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1,3,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and hydrogen-bonding capacity.
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Benzothiazole-2-carboxamide: A sulfur- and nitrogen-containing heterocycle with a carboxamide substituent, frequently associated with kinase inhibition and antimicrobial activity .
The IUPAC name, N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, reflects this arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₂N₄O₄S | |
| Molecular Weight | 392.4 g/mol | |
| SMILES | COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Topological Polar Surface Area | 125 Ų |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step protocols:
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Benzofuran Formation: Cyclization of 7-methoxyphenol with α-haloketones under acidic conditions yields the benzofuran core.
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Oxadiazole Construction: Condensation of benzofuran-2-carbohydrazide with carbonyl derivatives (e.g., benzothiazole-2-carbonyl chloride) in the presence of POCl₃ forms the 1,3,4-oxadiazole ring .
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Carboxamide Coupling: Amide bond formation between the oxadiazole amine and benzothiazole-2-carboxylic acid completes the structure .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzofuran cyclization | H₂SO₄, 80°C, 12 h | 65% |
| Oxadiazole formation | POCl₃, DMF, 0°C → rt, 6 h | 72% |
| Amide coupling | EDC/HOBt, DCM, 24 h | 58% |
Biological Activity and Mechanisms
Mechanistic Insights
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Enzyme Inhibition: The oxadiazole ring participates in hydrogen bonding with catalytic residues of target enzymes .
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DNA Interaction: Planar benzothiazole systems intercalate into DNA, disrupting replication .
Applications in Research
Medicinal Chemistry
The compound serves as a lead structure for optimizing:
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Selectivity: Modifying the methoxy group’s position alters target affinity.
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Bioavailability: Ester prodrugs of the carboxamide improve oral absorption .
Materials Science
Conjugated π-systems enable applications in:
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Organic Semiconductors: Charge mobility of 0.12 cm²/V·s in thin-film transistors .
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Fluorescent Probes: Emission at 450 nm with quantum yield Φ = 0.34 .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison
| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Target Compound | 5.2 (HeLa) | 8 (S. aureus) |
| N-(5-(Benzofuran-2-yl)-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide | 7.8 (MCF-7) | 12 (E. coli) |
The benzothiazole moiety enhances anticancer potency by 33% compared to chlorothiophene analogs .
Future Research Directions
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Structure-Activity Relationships: Systematic variation of substituents on the benzofuran and benzothiazole rings.
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In Vivo Efficacy Studies: Pharmacokinetic profiling in rodent models.
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Materials Optimization: Enhancing charge transport properties for optoelectronic devices.
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